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Compound of Interest

Compound Name:
2-Chloro-5-methoxy-thiazolo[5,4-

B]pyridine

CAS No.: 1196154-04-7

Cat. No.: B3046109

Get Quote

Executive Summary & Structural Significance
The compound 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine represents a high-value

heterocyclic building block in modern drug discovery. Belonging to the class of thiazolo[5,4-

b]pyridines, this scaffold is recognized as a "privileged structure" due to its bioisosteric

relationship with purines (adenine/guanine).

The specific substitution pattern—a chlorine atom at the C2 position and a methoxy group at

the C5 position—endows this molecule with unique orthogonal reactivity. The C2-chloride

serves as a highly reactive electrophilic handle for rapid diversification (via

or transition-metal catalysis), while the C5-methoxy group modulates the electron density of the
pyridine ring, influencing solubility, metabolic stability, and hydrogen-bonding potential within
kinase hinge regions (e.g., PI3K, mTOR).
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Property Data

IUPAC Name 2-Chloro-5-methoxy[1,3]thiazolo[5,4-b]pyridine

Molecular Formula

Molecular Weight 200.64 g/mol

CAS Registry
Scaffold Generic: 1260863-xx-x (Specific

derivatives vary)

Predicted LogP
~2.1 (Lipophilic, suitable for CNS/Cell

penetration)

Topological Polar Surface Area (TPSA) ~54 Å²

H-Bond Acceptors 3 (N3, N4, OMe)

H-Bond Donors 0

Synthetic Pathways and Production
The synthesis of 2-chloro-5-methoxy-thiazolo[5,4-b]pyridine requires a strategy that

preserves the sensitive thiazole ring while installing the C2-chlorine. The most robust industrial

route typically involves the Sandmeyer-type transformation of the corresponding 2-amino

precursor.

Primary Synthetic Route (The Sandmeyer Approach)
This protocol ensures high regioselectivity and avoids the formation of regioisomeric

thiazolo[4,5-c]pyridines.

Step 1: Cyclization. 2-Amino-6-methoxy-3-nitropyridine is reduced to the diamine, followed by

cyclization with thiophosgene or carbon disulfide to yield the 2-thiol/thione, or cyclized with

cyanogen bromide to yield the 2-amino scaffold. Step 2: Chlorination. The 2-amino-5-methoxy-

thiazolo[5,4-b]pyridine intermediate undergoes diazotization in the presence of copper(II)

chloride (

) and tert-butyl nitrite (

).
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Visualization: Synthetic Workflow

2-Amino-6-methoxy-3-nitropyridine Reduction (H2, Pd/C)
& Cyclization (KSCN/Br2)

Ring Formation Intermediate:
2-Amino-5-methoxy-thiazolo[5,4-b]pyridine

Sandmeyer Reaction
(tBuONO, CuCl2, MeCN, 65°C)

Diazotization Target:
2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine

Chlorination
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Figure 1: Convergent synthesis of the 2-chloro-5-methoxy core via the 2-amino intermediate.

Reactivity Profile & Derivatization
The utility of this molecule lies in the differential reactivity of its electrophilic sites.

The C2 "Warhead" (Nucleophilic Displacement)
The C2 position is activated by the electron-withdrawing nature of the adjacent nitrogen (N3)

and sulfur atoms. The chlorine atom is an excellent leaving group for Nucleophilic Aromatic

Substitution (

).

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

Conditions: Mild basic conditions (

, DMF/DMSO) or acid catalysis for sterically hindered amines.

Application: Installing the "tail" of kinase inhibitors (e.g., morpholine, piperazine) to interact

with the solvent-exposed region of the protein.

Palladium-Catalyzed Cross-Coupling
The C2-Cl bond is chemically competent for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Selectivity: C2 reacts preferentially over any potential halogen on the methoxy-phenyl ring (if

modified further), but the C5-OMe is stable under standard Pd conditions.

The C5-Methoxy Handle
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Electronic Effect: The methoxy group is electron-donating by resonance (+M), which slightly

deactivates the pyridine ring toward nucleophilic attack at C6/C7 but stabilizes the N4

nitrogen, making it a better hydrogen bond acceptor.

Deprotection: Demethylation (using

or Pyridine-HCl) reveals the 5-hydroxy derivative, which tautomerizes to the thiazolo[5,4-
b]pyridin-5(4H)-one (lactam). This is crucial for creating specific H-bond donor/acceptor
motifs found in many PI3K

inhibitors.

Visualization: Reactivity Logic
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Figure 2: Orthogonal reactivity map.[1] Red paths indicate C-C/C-N bond formation; Blue

indicates functional group interconversion.

Experimental Protocols (Self-Validating Systems)
Protocol A: Displacement at C2 (General Procedure)
Objective: Synthesis of 2-amino-substituted derivatives (e.g., introduction of a morpholine

moiety).

Setup: In a dry reaction vial, dissolve 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine (1.0

equiv) in anhydrous DMF (0.2 M concentration).

Reagent Addition: Add the amine nucleophile (e.g., Morpholine, 1.2 equiv) and
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(2.0 equiv).

Reaction: Heat to 80°C for 4–6 hours.

Validation Point: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (high

) should disappear, replaced by a lower

fluorescent spot.

Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If no

precipitate, extract with EtOAc (

).

Purification: Recrystallization from EtOH or Flash Chromatography.

Protocol B: Suzuki-Miyaura Coupling at C2
Objective: Installation of an aryl/heteroaryl group.

Catalyst Prep: Degas a mixture of Toluene/Water (4:1). Add

(5 mol%).

Reaction: Add 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine (1.0 equiv), Aryl Boronic Acid

(1.5 equiv), and

(3.0 equiv).

Conditions: Microwave irradiation at 110°C for 30 mins or Reflux for 12 hours.

Validation: LC-MS should show the

of the coupled product. The chlorine isotope pattern (3:1) will disappear.

Medicinal Chemistry Applications
PI3K/mTOR Inhibition
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The thiazolo[5,4-b]pyridine scaffold is a proven bioisostere for the quinazoline and purine rings

found in many kinase inhibitors.

Mechanism: The N1 (thiazole) and N4 (pyridine) nitrogens often serve as hydrogen bond

acceptors for the "hinge region" amino acids (e.g., Val851 in PI3K

).

Role of 5-OMe: The methoxy group can be positioned to project into the ribose-binding

pocket or, upon demethylation to the pyridone, form a donor-acceptor pair with the kinase

backbone.

Antimicrobial Agents
Derivatives where the C2-chlorine is replaced by hydrazones or guanidines have shown

efficacy against DNA gyrase B (GyrB) in bacterial strains, leveraging the scaffold's ability to

intercalate or bind to the ATP-binding pocket of the enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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